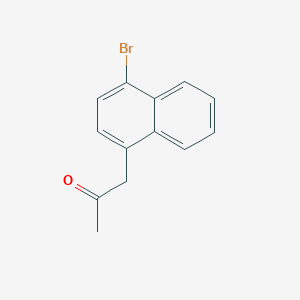
1-(4-Bromonaphthalen-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromonaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a propan-2-one group is attached to the first position
Méthodes De Préparation
The synthesis of 1-(4-Bromonaphthalen-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of naphthalene followed by the Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .
Analyse Des Réactions Chimiques
1-(4-Bromonaphthalen-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-(4-Bromonaphthalen-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Bromonaphthalen-1-yl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Both compounds have a ketone group attached to an aromatic ring, but phenylacetone lacks the bromine substitution.
1-(4-Bromonaphthalen-1-yl)sulfanylpropan-2-one:
Propriétés
Numéro CAS |
832716-20-8 |
|---|---|
Formule moléculaire |
C13H11BrO |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
1-(4-bromonaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H11BrO/c1-9(15)8-10-6-7-13(14)12-5-3-2-4-11(10)12/h2-7H,8H2,1H3 |
Clé InChI |
AVIVYACXXAAEQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)

![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)
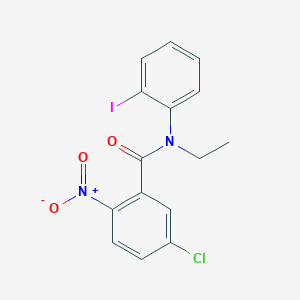
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
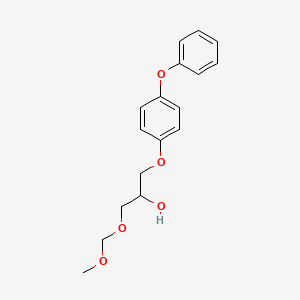
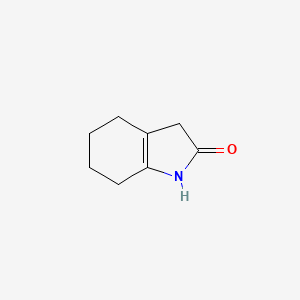
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
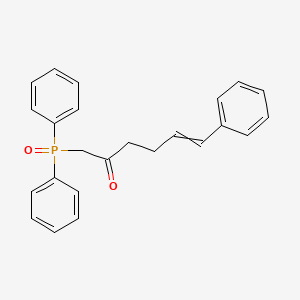
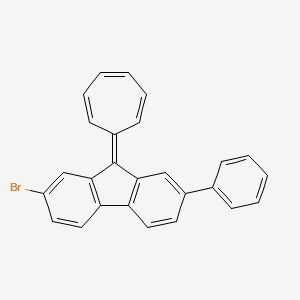
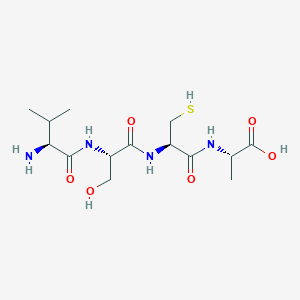
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
